![molecular formula C32H16MnN8 B15285465 Manganese;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene](/img/structure/B15285465.png)
Manganese;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Manganese(II) phthalocyanine is a coordination complex of manganese and phthalocyanine. This compound is known for its vibrant blue-green color and is part of the larger phthalocyanine family, which is renowned for its stability and diverse applications. The chemical formula for manganese(II) phthalocyanine is C₃₂H₁₆MnN₈, and it has a molar mass of 567.46 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Manganese(II) phthalocyanine can be synthesized through various methods, including the molecular beam epitaxy (MBE) growth technique. This method involves the deposition of manganese and phthalocyanine molecules onto a substrate under high vacuum conditions . Another common method is the reaction of manganese salts with phthalonitrile in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of manganese(II) phthalocyanine typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process often includes the use of high-temperature reactors and specialized equipment to handle the reactants and products safely .
化学反应分析
Types of Reactions: Manganese(II) phthalocyanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its oxidation by molecular oxygen, which can lead to the formation of higher oxidation states of manganese .
Common Reagents and Conditions: Common reagents used in the reactions of manganese(II) phthalocyanine include molecular oxygen, hydrogen peroxide, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products: The major products formed from the reactions of manganese(II) phthalocyanine depend on the specific reaction conditions and reagents used. For example, oxidation reactions can produce manganese(III) or manganese(IV) phthalocyanine derivatives .
科学研究应用
Manganese(II) phthalocyanine has a wide range of applications in scientific research due to its unique properties. Some of the key applications include:
作用机制
The mechanism by which manganese(II) phthalocyanine exerts its effects involves its ability to undergo redox reactions. The compound can alternate between different oxidation states, allowing it to participate in various catalytic processes. The strong binding affinity of phthalocyanine ligands to manganese stabilizes the metal center and enhances its reactivity under moderate conditions .
相似化合物的比较
Manganese(II) phthalocyanine is unique among phthalocyanine compounds due to its specific redox properties and stability. Similar compounds include:
- Nickel(II) phthalocyanine
- Iron(II) phthalocyanine
- Cobalt(II) phthalocyanine
- Zinc phthalocyanine
- Copper(II) phthalocyanine
These compounds share similar structural features but differ in their chemical reactivity and applications. For example, nickel(II) phthalocyanine is often used in electronic applications, while iron(II) phthalocyanine is known for its catalytic properties in oxidation reactions .
属性
分子式 |
C32H16MnN8 |
|---|---|
分子量 |
567.5 g/mol |
IUPAC 名称 |
manganese;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene |
InChI |
InChI=1S/C32H16N8.Mn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H; |
InChI 键 |
FBVMGXXZRKLOMC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Mn] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


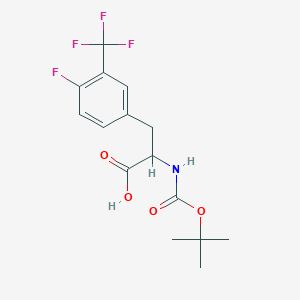
![2-[6-({bicyclo[2.2.1]heptan-2-yl}amino)-9H-purin-9-yl]-5-(chloromethyl)oxolane-3,4-diol](/img/structure/B15285389.png)
![Trisodium [[5-(4-amino-2-oxo-1-pyrimidinyl)-3,4-dihydroxy-2-oxolanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B15285390.png)
![Sodium;[4-[4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate](/img/structure/B15285403.png)
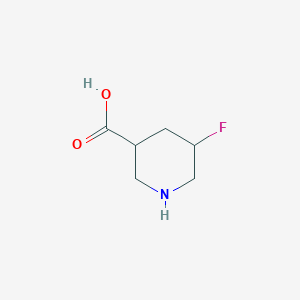
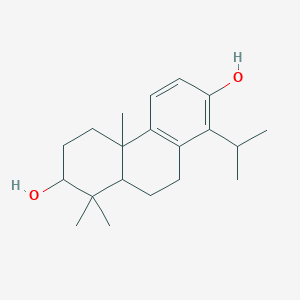
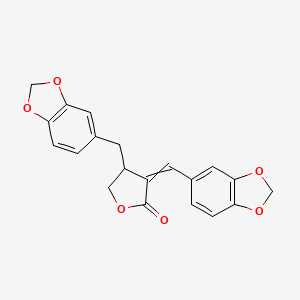
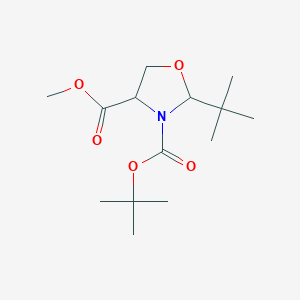
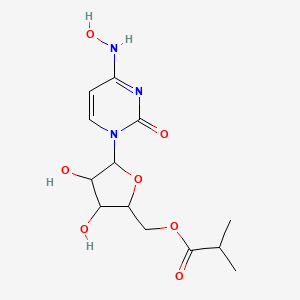
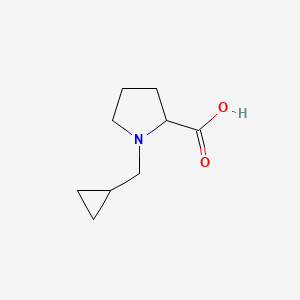
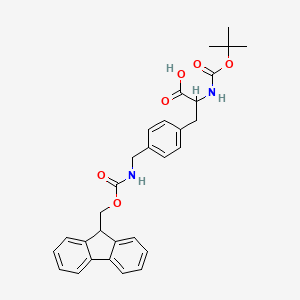
![2-[3-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B15285464.png)
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate dihydrochloride](/img/structure/B15285469.png)
![3-[6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B15285477.png)
